[(4-Ethoxy-3-methoxyphenyl)methyl](ethyl)amine
Description
(4-Ethoxy-3-methoxyphenyl)methylamine is a secondary amine characterized by a benzylamine core substituted with ethoxy (C₂H₅O–) and methoxy (CH₃O–) groups at the 4- and 3-positions of the phenyl ring, respectively. The ethyl group (–C₂H₅) is attached to the amine nitrogen, distinguishing it from primary or tertiary amines. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol (calculated).
Key structural features:
- Substituents: Ethoxy (electron-donating) and methoxy (moderately polar) groups on the phenyl ring.
- Amine type: Secondary amine, which typically exhibits intermediate reactivity between primary and tertiary amines.
- Potential applications: Likely serves as a building block for pharmaceuticals, agrochemicals, or ligands in coordination chemistry, analogous to structurally similar compounds .
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-13-9-10-6-7-11(15-5-2)12(8-10)14-3/h6-8,13H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDPIDJPHACQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257422 | |
| Record name | 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-85-0 | |
| Record name | 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-methoxyphenyl)methylamine typically involves the alkylation of 4-ethoxy-3-methoxybenzaldehyde with ethylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the aldehyde. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4-Ethoxy-3-methoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 4-ethoxy-3-methoxyphenylmethanol or 4-ethoxy-3-methoxyphenylethylamine.
Substitution: Formation of halogenated derivatives such as 4-ethoxy-3-methoxyphenylmethyl chloride.
Scientific Research Applications
(4-Ethoxy-3-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting downstream signaling pathways.
Comparison with Similar Compounds
Substituted Benzylamine Derivatives
The following table compares (4-Ethoxy-3-methoxyphenyl)methylamine with structurally related benzylamine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Amine Type | Notable Properties/Applications | Reference ID |
|---|---|---|---|---|---|---|
| (4-Ethoxy-3-methoxyphenyl)methylamine | C₁₂H₁₉NO₂ | 209.29 | 4-Ethoxy, 3-methoxy, ethyl | Secondary | Synthetic intermediate | |
| (4-Ethoxy-3-methoxyphenyl)methylamine | C₁₁H₁₇NO₂ | 195.26 | 4-Ethoxy, 3-methoxy, methyl | Secondary | Higher lipophilicity than ethyl analog | |
| [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride | C₁₆H₂₇N₂O₂·2HCl | 347.31 | 4-Ethoxy, 3-methoxy, dimethylamino | Tertiary (protonated) | Enhanced solubility in polar solvents | |
| {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine | C₁₀H₁₃F₂NO₂ | 231.21 | 4-Difluoromethoxy, 3-methoxy, methyl | Secondary | Increased electron-withdrawing effects | |
| (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine | C₁₉H₂₅NO | 283.41 | 4-Ethyl, 4-methoxy | Secondary | Potential CNS activity |
Key Observations :
- Substituent effects: Replacing the ethyl group with methyl (as in ) reduces steric bulk and increases lipophilicity.
- Amine type: Tertiary amines (e.g., dimethylamino derivatives in ) exhibit lower basicity but higher solubility in acidic conditions due to protonation.
Functional Comparison with Amines in CO₂ Capture
| Compound Name | Amine Type | CO₂ Adsorption Mechanism | Adsorption Capacity (mmol/g) | Reference ID |
|---|---|---|---|---|
| Methyl Diethanol Amine (MDEA) | Tertiary | Chemical adsorption (carbamate formation) | 2.63 (at 43 wt.% loading) | |
| (4-Ethoxy-3-methoxyphenyl)methylamine | Secondary | Hypothesized: Physical adsorption via lone pair donation | Not tested | N/A |
Mechanistic Insights :
- Tertiary amines (MDEA) : React with CO₂ via base-catalyzed hydrolysis, forming bicarbonate ions .
- Secondary amines : May form carbamates but require higher activation energy compared to primary amines. The ethoxy and methoxy groups in the target compound could sterically hinder CO₂ interaction, reducing adsorption efficiency relative to MDEA.
Biological Activity
(4-Ethoxy-3-methoxyphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, synthesis methods, and relevant case studies.
- Molecular Formula : C12H17NO3
- Molecular Weight : 209.29 g/mol
- Structure : The compound features a phenyl ring substituted with ethoxy and methoxy groups, contributing to its unique reactivity and biological interactions.
The biological activity of (4-Ethoxy-3-methoxyphenyl)methylamine is believed to involve interactions with various molecular targets such as enzymes and receptors. The presence of the ethoxy and methoxy groups may enhance lipophilicity, facilitating interaction with biological membranes and influencing neurotransmitter systems.
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- Anti-inflammatory effects : Related compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications for (4-Ethoxy-3-methoxyphenyl)methylamine in inflammatory diseases.
- Cytotoxicity against cancer cells : Preliminary studies suggest that derivatives may influence cancer cell viability, indicating a possible role in cancer therapy.
Study 2: Cytotoxic Activity Against Cancer Cells
A recent investigation into novel anticancer compounds highlighted the importance of structural modifications in enhancing cytotoxic activity. While specific data on (4-Ethoxy-3-methoxyphenyl)methylamine is sparse, related compounds demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that further exploration of (4-Ethoxy-3-methoxyphenyl)methylamine could yield valuable insights into its anticancer potential .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Ethoxy-3-methoxyphenyl)methylamine | C12H17NO3 | Contains both ethyl and methyl substitutions |
| 4-Methoxyphenethylamine | C10H13NO2 | Lacks the ethoxy group on nitrogen |
| 3-Methoxy-4-ethoxyphenethylamine | C12H17NO2 | Exhibits psychoactive properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Ethoxy-3-methoxyphenyl)methylamine?
- Methodological Answer : The compound can be synthesized via reductive amination using 4-ethoxy-3-methoxybenzaldehyde and ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Alternatively, nucleophilic substitution of 4-ethoxy-3-methoxybenzyl chloride with ethylamine under controlled pH (8–9) and temperature (40–60°C) yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How can the structural integrity of (4-Ethoxy-3-methoxyphenyl)methylamine be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., ethoxy at C4, methoxy at C3) and amine proton integration.
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- X-ray Crystallography : Refine crystal structure using SHELXL for bond length/angle validation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition using fluorometric assays with kynuramine as a substrate.
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with [³H]-ligands to measure IC50 values.
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity .
Advanced Research Questions
Q. How can conflicting bioactivity data across enzymatic assays be resolved?
- Methodological Answer :
- Purity Verification : Analyze via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
- Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) for binding kinetics.
- Structural Analogs : Synthesize derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .
Q. What strategies optimize synthesis yield and scalability?
- Methodological Answer :
- Continuous Flow Reactors : Enhance reaction control and scalability while reducing byproducts.
- Catalyst Screening : Test palladium or copper catalysts for C-N coupling efficiency.
- In-line Purification : Integrate liquid-liquid extraction or membrane filtration for real-time impurity removal .
Q. How do substituents (ethoxy, methoxy) influence pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-methoxy-3-ethoxy or halogen-substituted variants) and compare IC50 values in receptor binding assays.
- Lipophilicity : Measure logP values to correlate ethoxy/methoxy groups with membrane permeability.
- Metabolic Stability : Fluorine substitution (e.g., replacing methoxy with trifluoromethoxy) can enhance resistance to cytochrome P450 oxidation .
Q. Which computational methods predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT2A).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond networks.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Q. How are metabolic pathways analyzed to identify degradation products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and NADPH cofactor.
- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer (ESI+) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- Isotope Labeling : Synthesize deuterated analogs to track metabolic cleavage sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
